molecular formula C16H15N3O3S B4580491 [3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

Cat. No.: B4580491
M. Wt: 329.4 g/mol
InChI Key: UDABTMQTUGWUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized isoxazole derivatives .

Scientific Research Applications

3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
  • 3-METHYL-6-(2-THIOPHEN-2-YL-VINYL)-ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structural features and the presence of the morpholino group, which may impart distinct biological and chemical properties compared to other isoxazole derivatives .

Properties

IUPAC Name

(3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-14-11(16(20)19-4-6-21-7-5-19)9-12(13-3-2-8-23-13)17-15(14)22-18-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDABTMQTUGWUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

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